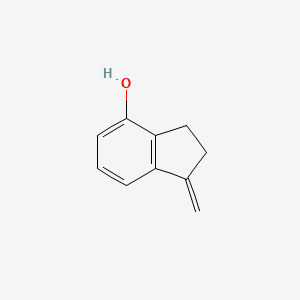
1-Methylene-indan-4-ol
Cat. No. B8624347
Key on ui cas rn:
612823-74-2
M. Wt: 146.19 g/mol
InChI Key: FAGDVDBRSVITPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691855B2
Procedure details


To a suspension of CH3PPh3I (924 mg, 2.29 mmol) in Et2O (20 mL) was added t-BuOK (256 mg, 2.29 mmol). The mixture was stirred for 15 minutes, to which was added dropwise 4-(tert-butyl-dimethyl-silanyloxy)-indan-1-one (500 mg, 1.91 mmol). The mixture was stirred at room temperature overnight and then diluted with diethylether. The mixture was filtered on a pad of celite. The remaining precipitate was washed with diethylether. The combined filtrate was concentrated under reduced pressure. The crude compound was dissolved in THF and then was added 1M-TBAF (in THF, 1.2 eq). The reaction mixture was stirred for 30 min at room temperature, treated with saturated ammonium chloride, and then extracted with EtOAc. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography to give 1-methylene-indan-4-ol (200 g, 72%).






Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].C([Si](C)(C)O[C:13]1[CH:21]=[CH:20]C=[C:18]2[C:14]=1[CH2:15][CH2:16]C2=O)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl-].[NH4+]>CCOCC>[CH2:18]=[C:14]1[C:13]2[CH:21]=[CH:20][CH:3]=[C:2]([OH:5])[C:1]=2[CH2:16][CH2:15]1 |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
256 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OC1=C2CCC(C2=CC=C1)=O)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 15 minutes, to which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered on a pad of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The remaining precipitate was washed with diethylether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude compound was dissolved in THF
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 30 min at room temperature
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C1CCC=2C(=CC=CC12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71629.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
